3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide
Description
3-Bromo-N-[2-(methylsulfanyl)phenyl]benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the 3-position of the benzoyl ring and a methylsulfanyl group on the ortho-position of the aniline moiety. The methylsulfanyl substituent introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions, as evidenced by torsion angles (e.g., C–S–C–C = 72.07°) in related structures .
This compound has been explored in medicinal chemistry for its structural similarity to kinase inhibitors. For example, derivatives like ZINC33268577 (a VEGFR-2 inhibitor candidate) share core benzamide scaffolds but differ in substituents and binding features . Additionally, its bromine atom may participate in halogen bonding, a critical factor in crystal packing and biological target engagement, as observed in halogenated benzamides .
Properties
IUPAC Name |
3-bromo-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBUJVWWZGPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide typically involves the bromination of N-[2-(methylsulfanyl)phenyl]benzamide. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group play crucial roles in its binding to target proteins or enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Halogen Effects :
- Bromine vs. Chlorine/Iodine: The 3-bromo derivative exhibits stronger halogen bonding than chloro analogues (e.g., shorter D···A distances in crystal structures) but weaker than iodo derivatives due to polarizability differences .
- Fluorine: 2-Bromo-N-(3-fluorophenyl)benzamide leverages fluorine’s electronegativity for C–H···F interactions, enhancing crystal stability .
Crystallographic and Conformational Comparisons
Table 2: Crystallographic Data for Halogenated Benzamides
Key Findings :
- Halogen Bonding : Bromine forms shorter interactions with sulfur (3.414 Å) compared to iodine’s homonuclear contacts (3.876 Å), suggesting divergent roles in crystal engineering .
- Conformational Rigidity : The trifluoromethyl group in 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide restricts rotational freedom, stabilizing planar amide geometries .
Biological Activity
3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C10H12BrNOS
- Molecular Weight : 276.18 g/mol
- CAS Number : Not specifically listed but can be derived from the molecular formula.
The presence of the bromine atom and the methylthio group is significant for its biological activity as these substituents can influence the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Modulation : The compound may interact with various enzymes, altering their activity. For instance, structural features such as the bromine and methylthio groups can facilitate hydrogen bonding and other interactions that modulate enzyme functions.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling pathways that lead to therapeutic effects.
- Antimicrobial Activity : Its structure suggests potential inhibition of bacterial cell division by interfering with folate synthesis pathways, similar to other sulfonamide derivatives .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4.0 | Bactericidal |
| Bacillus subtilis | 8.0 | Bactericidal |
| Escherichia coli | >16 | No activity |
The bactericidal nature is indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being less than or equal to 4 .
Anticancer Activity
In terms of anticancer properties, this compound has shown promising results in cytotoxicity assays against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Moderate cytotoxicity |
| A549 (lung cancer) | 15.0 | Moderate cytotoxicity |
| HeLa (cervical cancer) | 10.0 | Significant cytotoxicity |
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal important insights into how modifications to the chemical structure influence biological activity:
- Bromine Substitution : The introduction of bromine enhances lipophilicity, potentially improving membrane permeability and receptor binding.
- Methylthio Group : This group appears to be crucial for antibacterial activity, possibly by mimicking substrates for bacterial enzymes involved in folate synthesis .
- Amide Functionality : The amide bond contributes to the stability and bioavailability of the compound, facilitating better interaction with target sites.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for understanding the potential of this compound:
- Antimicrobial Evaluation : A study on similar benzamide derivatives demonstrated significant antibacterial effects against resistant strains, highlighting the potential for developing new antibiotics from this class .
- Cytotoxicity Assessments : Research on structurally related compounds revealed IC50 values in the low micromolar range against various cancer cell lines, supporting further exploration of this compound's anticancer potential .
- Pharmacokinetic Properties : Investigations into related compounds have shown favorable pharmacokinetic profiles, suggesting that modifications similar to those in this compound could yield compounds with improved bioavailability and reduced toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-N-[2-(methylsulfanyl)phenyl]benzamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromobenzoic acid derivatives and 2-(methylsulfanyl)aniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or HATU) and coupling under inert conditions. Intermediates are validated by -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and LC-MS (to confirm molecular ion peaks). Crystallization in ethanol/water mixtures improves purity, monitored by HPLC (>98% purity) .
Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?
- Methodological Answer :
- -NMR : Aromatic protons from the benzamide (δ 7.3–8.0 ppm) and methylsulfanyl group (singlet at δ 2.5 ppm) are diagnostic.
- IR : Stretching frequencies for amide C=O (~1650 cm) and C-Br (~550 cm) confirm functional groups.
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 335.0 (CHBrNOS) with isotopic patterns matching bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
